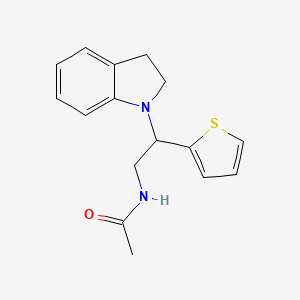

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide, also known as ITE, is a small molecule compound that has been studied extensively for its potential therapeutic applications. ITE belongs to the family of aryl hydrocarbon receptor (AHR) agonists, which are known to play a critical role in regulating immune responses and inflammation.

Scientific Research Applications

Synthesis and Structural Orientation

- Chemoselective Synthesis : A study by Magadum and Yadav (2018) details the chemoselective acetylation of 2-aminophenol, highlighting a process optimization that could be relevant for the synthesis of compounds like N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide. This process involves using immobilized lipase as a catalyst, offering insights into efficient synthetic routes for complex amides (Magadum & Yadav, 2018).

- Amide Derivatives and Anion Coordination : Kalita and Baruah (2010) explored the spatial orientations of amide derivatives in anion coordination, which could provide foundational knowledge for understanding the interactions and structural conformations of compounds like N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide (Kalita & Baruah, 2010).

Antimicrobial Properties

- Antibacterial and Antifungal Activities : Debnath and Ganguly (2015) synthesized and evaluated a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antibacterial and antifungal activities. This study suggests that structurally related compounds could possess significant antimicrobial properties, useful in drug development (Debnath & Ganguly, 2015).

Potential in Medicinal Chemistry

- Anticonvulsant Evaluation : Nath et al. (2021) investigated the anticonvulsant activity of indoline derivatives, including those with a functionalized acetamide group, indicating the therapeutic potential of compounds like N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide in treating neurological disorders (Nath et al., 2021).

- Anti-inflammatory Drug Design : Al-Ostoot et al. (2020) focused on the synthesis, docking analysis, and anti-inflammatory drug design involving an indole acetamide derivative, underlining the compound's potential as a lead for anti-inflammatory drug development (Al-Ostoot et al., 2020).

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRPCDVZQWWXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B2380035.png)

![[2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2380036.png)

![1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B2380037.png)

![1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2380038.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2380040.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2380041.png)

![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380052.png)

![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)